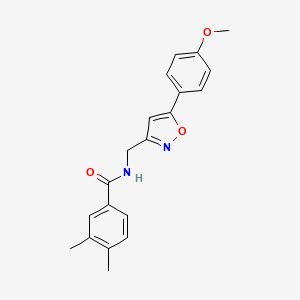

![molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3](/img/structure/B2795795.png)

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O2 . It is a derivative of the bicyclo[3.1.1]heptane structure .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis

The molecular structure of “(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is characterized by a bicyclic framework, which is a common feature in many bioactive natural products and drug candidates .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For example, under certain conditions, 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can undergo transformations leading to the formation of a mixture of 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one and carvacrol .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be estimated using computational methods. For instance, the density, heat of sublimation, and impact sensitivity of similar bicyclo[2.2.1]heptane derivatives have been estimated by electrostatic potential analysis of the molecular surface .Aplicaciones Científicas De Investigación

Transformations under Acid Catalysis

- Synthesis of Various Structures : This compound can be transformed under acid catalysis to synthesize different structures like bicyclic lactone, aromatic compounds (like carvacrol), and nitrogen-containing p-menthane derivatives, as demonstrated by S. S. Koval’skaya et al. (2004).

Structural Studies

- Chiral Palladium(II) Complex : The reaction of this compound with lithium tetrachloropalladate leads to a chiral palladium(II) complex. Its structure was confirmed by NMR spectroscopy and X-ray diffraction analysis, as noted by O. A. Zalevskaya et al. (2011).

Atropisomerism

- Induction of R-Sense of Asymmetry : In a study by B. Goldfuss and F. Rominger (2000), it was found that fenchyl alcohol units in this compound induce a sense of asymmetry and support intramolecular hydrogen bonds.

Asymmetric Reduction

- Catalytic Source for Borane-Mediated Reduction : It has been used as a chiral catalytic source for borane-mediated asymmetric reduction of prochiral ketones, providing secondary alcohols with high enantiomeric excess, as described by D. Basavaiah et al. (2004).

Ligand in Asymmetric Reactions

- Use in Asymmetric Reformatsky Reaction : This compound, as a ligand, has been used in asymmetric Reformatsky reactions to obtain certain esters, as found by C. M. R. Ribeiro et al. (2008).

Applications in Organic Chemistry

- Building Block for Various Derivatives : As a versatile building block, it has been employed in synthesizing various substances including terpenoids and organic reagents with potential biological activities, as detailed by E. T. Silva et al. (2020).

Catalysis

- Asymmetric Oxidation of Phenylphenacyl Sulfide : This compound, used in terpene ligands, has shown efficiency in catalytic systems for the asymmetric oxidation of phenylphenacyl sulfide, as researched by A. Kuchin et al. (2010).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRCQOUNSHSGB-HNQUHTCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=O)C2)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C2CC(C2(C)C)CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

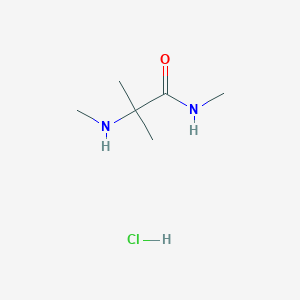

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)

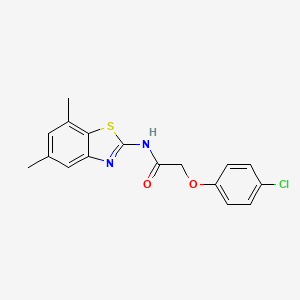

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)

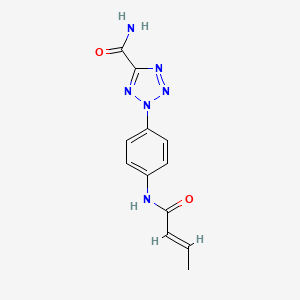

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)

![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)

![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)

![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)